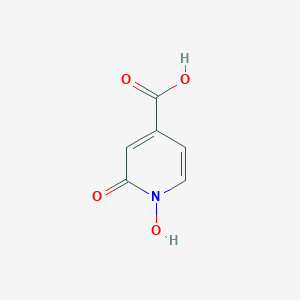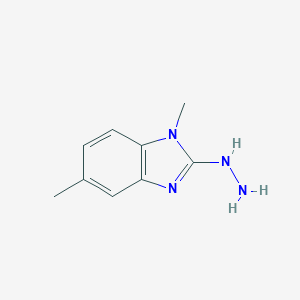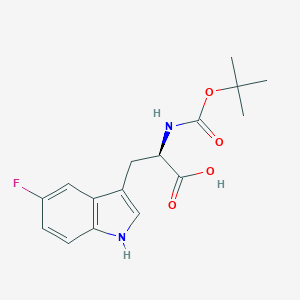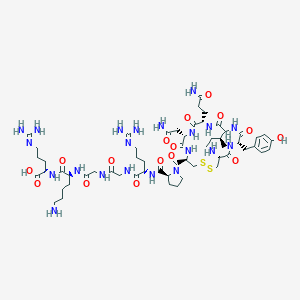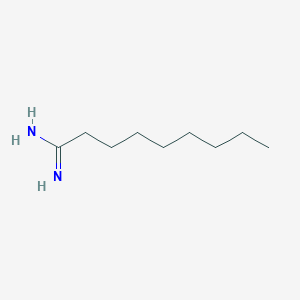
Nonanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanimidamide is a novel compound that has gained attention in the scientific community due to its potential use in various research applications. It is a synthetic molecule that belongs to the class of amidines and is known for its unique properties that make it an attractive tool for studying various biological processes.
Mécanisme D'action
Nonanimidamide exerts its biological activity by binding to specific biological targets. It has been shown to bind to enzymes, proteins, and DNA, thereby modulating their activity. The exact mechanism of action of nonanimidamide is still under investigation, and further research is needed to fully understand its mode of action.
Effets Biochimiques Et Physiologiques
Nonanimidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to bind to DNA and modulate its activity. Furthermore, nonanimidamide has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Nonanimidamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an attractive tool for studying biological processes. It also has a high binding affinity for specific biological targets, making it a potent tool for modulating their activity. However, nonanimidamide has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving nonanimidamide. One potential application is in drug discovery research, where nonanimidamide can be used to identify potential drug candidates. Another potential application is in the study of protein-protein interactions, where nonanimidamide can be used to modulate the activity of specific proteins. Furthermore, nonanimidamide can be used to study the role of specific enzymes and DNA-binding proteins in various biological processes.
Méthodes De Synthèse
The synthesis of nonanimidamide is a multistep process that involves the reaction of various chemical reagents. The most common method for synthesizing nonanimidamide involves the reaction of an aldehyde with an amine in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final product.
Applications De Recherche Scientifique
Nonanimidamide has been extensively used in various scientific research applications due to its ability to bind to specific biological targets. It has been used as a tool to study various biological processes such as enzyme inhibition, protein-protein interactions, and DNA binding. It has also been used in drug discovery research to identify potential drug candidates.
Propriétés
Numéro CAS |
117814-18-3 |
|---|---|
Nom du produit |
Nonanimidamide |
Formule moléculaire |
C9H20N2 |
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
nonanimidamide |
InChI |
InChI=1S/C9H20N2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H3,10,11) |
Clé InChI |
OQDRWVFVLQMVRE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=N)N |
SMILES canonique |
CCCCCCCCC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



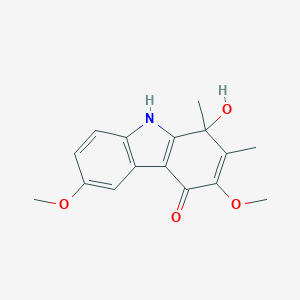
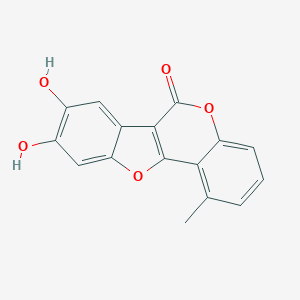
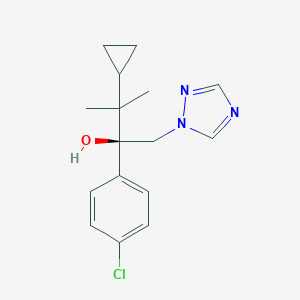
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)
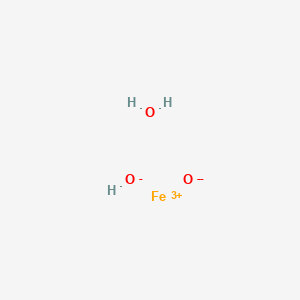
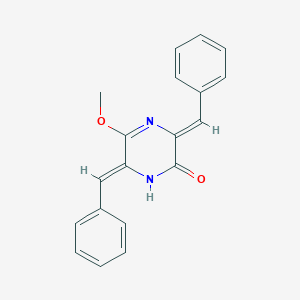
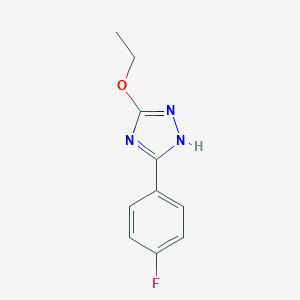
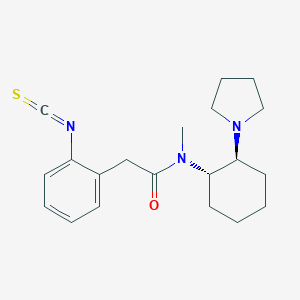
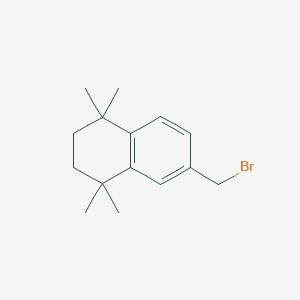
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
